Product packaging for Hyzetimibe(Cat. No.:CAS No. 1266548-75-7)

Hyzetimibe

Cat. No.: B608028
CAS No.: 1266548-75-7
M. Wt: 421.4438
InChI Key: HEHHPZYUXSFAPV-GLGQCLCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hyzetimibe is a selective cholesterol absorption inhibitor for research use in the study of dyslipidemia and associated metabolic conditions. Its primary mechanism of action involves the potent inhibition of the Niemann-Pick C1-Like 1 (NPC1L1) protein at the brush border of the small intestine, which is responsible for the uptake of dietary and biliary cholesterol. By blocking this transporter, this compound significantly reduces the intestinal absorption of cholesterol, leading to a decrease in the delivery of intestinal cholesterol to the liver. This action prompts a reduction in hepatic cholesterol stores and a subsequent increase in the clearance of cholesterol from the blood. In preclinical research models, compounds of this class have demonstrated the ability to lower total cholesterol and low-density lipoprotein (LDL) levels. This compound provides a valuable tool for scientists investigating the pathways of cholesterol metabolism, the development of atherosclerosis, and potential therapeutic strategies for managing hypercholesterolemia, either as a monotherapy or in combination with other lipid-lowering agents. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1266548-75-7

Molecular Formula

C25H21F2NO3

Molecular Weight

421.4438

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-4-hydroxybut-2-enyl)-4-(4-hydroxyphenyl)-2-azetidinone

InChI

InChI=1S/C25H21F2NO3/c26-19-6-1-16(2-7-19)18(15-29)5-14-23-24(17-3-12-22(30)13-4-17)28(25(23)31)21-10-8-20(27)9-11-21/h1-13,23-24,29-30H,14-15H2/b18-5-/t23-,24-/m1/s1

InChI Key

HEHHPZYUXSFAPV-GLGQCLCGSA-N

SMILES

O=C1N(C2=CC=C(F)C=C2)[C@H](C3=CC=C(O)C=C3)[C@H]1C/C=C(C4=CC=C(F)C=C4)/CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hyzetimibe;  HS 25;  HS-25;  HS25.

Origin of Product

United States

Molecular Design and Synthetic Approaches for Hyzetimibe and Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available precursors. wikipedia.org For a molecule like Hyzetimibe, the analysis focuses on disconnecting the key structural features: the β-lactam ring and its side chains.

A primary retrosynthetic disconnection breaks the C-N and C-C bonds of the 2-azetidinone ring. This approach is based on the well-established Staudinger ketene-imine cycloaddition, which forms the β-lactam ring in a [2+2] fashion. acs.orgnih.gov This leads to two key precursor types:

An Imine (Schiff Base): This component is formed from a substituted aniline and a substituted benzaldehyde. The specific substitutions on these aromatic rings are crucial for the molecule's activity.

A Ketene Precursor: This is typically an acid chloride which can be converted into a ketene in the presence of a base. The side chain at the C3 position of the β-lactam originates from this precursor.

An alternative disconnection involves the cyclocondensation of an ester enolate with an imine, which also yields the β-lactam ring. nih.gov

Further retrosynthesis of the side chain precursors leads to simpler starting materials. For example, the C3 side chain can be derived from compounds like glutaric anhydride, which is then converted to a monoester and subsequently to an acid chloride. nih.gov

The key precursors identified through this analysis are therefore:

Substituted anilines

Substituted benzaldehydes

Glutaric anhydride or other dicarboxylic acid derivatives

Amino acid derivatives for chiral syntheses

Target Bond/FragmentRetrosynthetic StrategyKey Precursors (Synthetic Equivalents)
β-Lactam RingStaudinger [2+2] CycloadditionImine, Acid Chloride
β-Lactam RingEster Enolate-Imine CondensationImine, Ester with α-leaving group
C3 Side ChainAcylationGlutaric anhydride, Monomethyl glutarate
Imine ComponentCondensationSubstituted Aniline, Substituted Benzaldehyde

Stereoselective Synthesis Strategies

The biological activity of this compound and its analogues is highly dependent on their stereochemistry. Therefore, strategies that control the formation of specific stereoisomers are critical.

Staudinger Cycloaddition: The classic Staudinger reaction between a ketene and an imine can be rendered asymmetric by using chiral catalysts. organic-chemistry.org The use of chiral organocatalysts, such as benzoylquinine in the presence of a base like proton sponge, can induce high enantioselectivity in the formation of the β-lactam ring, leading to products with 95–99% enantiomeric excess (ee). acs.orgnih.gov This method allows for the direct formation of the chiral core with a defined stereochemistry.

Ester Enolate-Imine Cyclocondensation: This is another powerful method for the asymmetric synthesis of β-lactams. nih.gov Chiral auxiliaries attached to the ester enolate can direct the stereochemical outcome of the cyclization with the imine. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched product.

Catalytic Asymmetric C-H Functionalization: Modern synthetic methods have been developed to create the β-lactam scaffold with high selectivity. One such approach involves the intramolecular C-H functionalization of enoldiazoacetamides catalyzed by a chiral dirhodium carboxylate. rsc.org This method results in the exclusive formation of cis-β-lactams in high yields (80-92%) and high enantioselectivities (83-99% ee). rsc.org

Cross-Metathesis: For the construction of the C3 side chain, ruthenium-catalyzed cross-metathesis has been successfully applied in the synthesis of the related compound, Ezetimibe (B1671841). nih.govfigshare.com This reaction, between a β-arylated α-methylidene-β-lactam and a terminal olefin, is catalyzed by a Hoveyda-Grubbs second-generation catalyst and affords the desired product with exclusive Z-selectivity. nih.gov

Domino Reactions: A convenient asymmetric synthesis of an Ezetimibe analogue has been described starting from Baylis–Hillman adducts. mdpi.comnih.gov The route involves a domino process that includes an allylic acetate rearrangement, a stereoselective Ireland–Claisen rearrangement, and an asymmetric Michael addition. This sequence provides a δ-amino acid derivative with complete stereochemical control, which is then cyclized to form the β-lactam core. mdpi.comnih.gov

StrategyKey FeaturesReported Selectivity
Asymmetric Staudinger CycloadditionChiral Cinchona alkaloid catalyst95–99% ee; 96:4–99:1 dr nih.gov
Chiral Enolate-Imine CyclocondensationUse of chiral auxiliariesHigh diastereoselectivity
Rh-Catalyzed C-H InsertionChiral dirhodium carboxylate catalyst83–99% ee; exclusive cis formation rsc.org
Ru-Catalyzed Cross-MetathesisHoveyda-Grubbs 2nd gen. catalystExclusive Z-selectivity nih.gov
Domino ReactionBaylis-Hillman starting materialFull stereochemical control mdpi.comnih.gov

Optimization of Synthetic Routes and Yield

One key area of optimization is the use of catalysis. Moving from stoichiometric reagents to catalytic systems, particularly in asymmetric synthesis, significantly improves the efficiency and sustainability of the process. For instance, the development of highly active and selective catalysts for the Staudinger reaction or C-H insertion allows the synthesis to be performed with only small amounts of the chiral controller. nih.govrsc.org

The choice of starting materials and reagents also plays a role. Using inexpensive and readily available precursors like glutaric anhydride and developing robust reaction conditions that lead to high conversion and easy purification are essential aspects of an optimized synthetic route. nih.gov

Derivatization Methodologies for Analogues

The synthesis of analogues is essential for understanding structure-activity relationships (SAR) and discovering compounds with improved properties. For this compound and related 2-azetidinone cholesterol absorption inhibitors, derivatization has focused on several key positions of the molecule. nih.gov

C3 Side Chain Modification: A common strategy is to modify the length and functionality of the C3 side chain. researchgate.net For example, starting from monomethyl glutarate, the terminal carboxylic acid can be coupled with various amines or alcohols to introduce amide or ester linkages. nih.govresearchgate.net This allows for the exploration of how different functional groups in this position affect the compound's inhibitory activity.

N1-Aryl Ring Substitution: The aryl group attached to the nitrogen of the β-lactam ring is tolerant of a wide variety of substitutions. This allows for the synthesis of a library of compounds with different electronic and steric properties on this ring to probe its role in target binding.

C4-Aryl Ring Substitution: The aryl group at the C4 position is considered essential for activity and is optimally substituted with a polar group at the para position. nih.gov Modifications at this site are less common but can be used to fine-tune the molecule's properties.

A general synthetic route to produce such analogues often starts with a common intermediate, such as methyl 4-(chloroformyl)butyrate derived from glutaric anhydride. nih.gov This intermediate is then used in a Staudinger reaction with various imines (themselves derived from different anilines and benzaldehydes) to create a diverse set of β-lactam cores, which can be further modified. nih.govresearchgate.net

Molecular PositionDerivatization StrategyReagents/Methodologies
C3 Side ChainIntroduction of amide linkageAmide coupling (e.g., with EDCI, HOBt) mdpi.com
C3 Side ChainIntroduction of ester linkageEsterification of a terminal carboxyl group
N1-Aryl RingVariation of substituentsUse of diverse substituted anilines in imine formation
C4-Aryl RingVariation of para-substituentUse of diverse substituted benzaldehydes in imine formation

Pharmacological Mechanisms and Cellular Biology of Hyzetimibe

Molecular Target Identification: Niemann-Pick C1-Like 1 (NPC1L1) Protein

The primary molecular target of hyzetimibe is the Niemann-Pick C1-Like 1 (NPC1L1) protein. frontiersin.orgresearchgate.netnih.gov NPC1L1 is a cholesterol transporter that plays a critical role in the absorption of dietary and biliary cholesterol in the intestine. nih.govpatsnap.compatsnap.com It is predominantly expressed on the apical brush border membrane of enterocytes in the small intestine and also at the hepatobiliary interface in the liver. patsnap.comdrugbank.com NPC1L1 facilitates the internalization of free cholesterol into enterocytes through a process involving clathrin-mediated endocytosis. patsnap.comdrugbank.com This uptake mechanism is essential for maintaining cholesterol homeostasis by regulating the balance between exogenous cholesterol absorption and endogenous synthesis. patsnap.compatsnap.com By targeting NPC1L1, this compound effectively reduces the amount of cholesterol absorbed from the intestinal lumen into the body. patsnap.comdrugbank.comwikipedia.org

Ligand-Protein Interaction Studies

This compound, similar to ezetimibe (B1671841), is understood to exert its inhibitory effect by directly binding to the NPC1L1 protein. patsnap.comebmconsult.com This binding is thought to occur at the cholesterol-binding domains or extracellular loops of the NPC1L1 protein. patsnap.com The interaction between this compound and NPC1L1 induces a conformational change in the protein. patsnap.comdrugbank.com This change reduces the ability of NPC1L1 to internalize cholesterol. patsnap.com Studies on ezetimibe, which shares a similar mechanism, suggest that the interaction prevents the NPC1L1/sterol complex from interacting with the AP2 clathrin complex, which is necessary for the endocytosis of the cholesterol-bound transporter. drugbank.comebmconsult.com While specific detailed ligand-protein interaction studies for this compound were not extensively detailed in the search results, its functional similarity to ezetimibe strongly implies a comparable mode of binding and inhibition at the NPC1L1 site. researchgate.netnih.govwikipedia.org The chemical structure of this compound is similar to that of ezetimibe, although slight chemical modifications, such as a change in the hydroxyl group, can influence its properties, including glucuronidation and excretion profile. frontiersin.orgresearchgate.netnih.gov The affinities of this compound and ezetimibe for the NPC1L1 protein may also differ. nih.gov

Cellular Cholesterol Homeostasis Regulation

This compound plays a role in regulating cellular cholesterol homeostasis by specifically targeting the influx of exogenous cholesterol into enterocytes. patsnap.compatsnap.com By inhibiting NPC1L1, this compound reduces the absorption of dietary and biliary cholesterol from the intestinal lumen. patsnap.comdrugbank.com This reduction in cholesterol uptake leads to a decrease in the amount of cholesterol delivered to the liver via chylomicrons. patsnap.comdrugbank.com The decreased delivery of intestinal cholesterol to the liver contributes to a reduction in hepatic cholesterol stores. drugbank.com Consequently, this can lead to an increase in the clearance of cholesterol from the blood. drugbank.com The mechanism of action of this compound, by blocking exogenous cholesterol absorption, complements the action of statins, which primarily inhibit endogenous cholesterol synthesis. patsnap.compatsnap.com This dual blockade of cholesterol homeostasis pathways can result in synergistic cholesterol-lowering effects. patsnap.compatsnap.com The impact of this compound on cellular cholesterol homeostasis is thus primarily mediated through the reduction of cholesterol influx at the intestinal barrier.

Preclinical Pharmacokinetics and Metabolism of Hyzetimibe

Absorption and Distribution Studies in Preclinical Models

Preclinical pharmacokinetic studies in animals have indicated that hyzetimibe is metabolized in the intestine and liver. nih.govfrontiersin.orgresearchgate.net While specific detailed data on absorption rates and extent in various preclinical species were not extensively detailed in the provided search results, the information suggests that following oral administration, this compound is absorbed and undergoes subsequent metabolic processes. nih.govfrontiersin.orgfrontiersin.org

Data regarding tissue distribution in preclinical models was not explicitly available in the provided search results. However, studies in humans using 14C-labeled this compound showed that total radioactivity did not bind significantly to blood cells, suggesting limited distribution into these components. frontiersin.orgresearchgate.net

Biotransformation Pathways and Metabolite Identification

The primary metabolic route for this compound in preclinical studies, consistent with findings in humans, is glucuronide conjugation. nih.govfrontiersin.orgresearchgate.net This phase II metabolic reaction primarily occurs in the small intestine and liver. nih.govfrontiersin.orgresearchgate.net Beyond glucuronidation, oxidative metabolic pathways and other conversions have also been identified. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net

Eight main metabolites, in addition to the unchanged drug, have been identified. frontiersin.orgresearchgate.net

Glucuronidation Profiles and Enzymes

Glucuronidation is the major metabolic pathway for this compound. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net This process involves the conjugation of this compound with glucuronic acid, primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes in the intestine and liver. nih.govfrontiersin.orgresearchgate.netresearchgate.net The main metabolite formed through this pathway is this compound-glucuronide (M1). nih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net Studies have indicated that this compound is rapidly metabolized into its glucuronide conjugate. nih.govfrontiersin.org Compared to ezetimibe (B1671841), the chemical structure of this compound, specifically a changed hydroxyl group, appears to facilitate its combination with glucuronic acid. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net

Other Metabolic Conversions

Another significant metabolic conversion identified for this compound is mono-oxidation with additional sulfonation (M7). nih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net This indicates that sulfonation, in combination with oxidation, also plays a role in the metabolism of this compound. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net

Based on human data which is often extrapolated from preclinical findings, the main metabolic conversions of this compound include:

MetaboliteDescription
M1Glucuronidation
M4Mono-oxidation
M7Mono-oxidation with sulfonation

Note: This table is based on identified metabolic conversions and does not represent quantitative data from preclinical models unless specified in the text.

Excretion Routes and Mass Balance in Preclinical Models

Preclinical studies, supported by human data, suggest that this compound and its metabolites are primarily excreted through bile and urine. nih.govfrontiersin.orgresearchgate.net The main route of elimination of drug-derived radioactivity after oral administration in humans was via the feces, largely in the form of the unchanged drug. frontiersin.org Urine was not the primary excretion pathway, with the main metabolite in urine being the glucuronide conjugate. frontiersin.org

While specific mass balance data from preclinical models were not extensively provided, human studies with 14C-labeled this compound showed a mean cumulative excretion of total radioactivity of 16.39% in urine and 76.90% in feces, totaling approximately 93.29% of the administered dose recovered in these matrices. researchgate.netresearchgate.net Unchanged drug and this compound-glucuronide were the major components in feces and urine, respectively. researchgate.netresearchgate.net

Enterohepatic Recirculation Phenomena in Preclinical Context

Preclinical pharmacokinetic studies hinted at enterohepatic recirculation of this compound. nih.govresearchgate.netresearchgate.net This phenomenon, where the drug and its metabolites are secreted into bile and then reabsorbed from the intestine, is a significant characteristic of this compound's pharmacokinetic profile. nih.govfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netscispace.com Enterohepatic recirculation allows this compound and its glucuronide metabolite (M1) to maintain pharmacological action for an extended period. nih.govfrontiersin.orgfrontiersin.org The glucuronide conjugate can be transformed back into the parent drug in the intestine, allowing for reabsorption into the bloodstream. nih.govresearchgate.net This process can lead to multiple peaks in plasma concentration-time profiles. nih.govfrontiersin.orgresearchgate.net Physiologically based pharmacokinetic (PBPK) modeling has been used to characterize the enterohepatic recirculation of this compound and predict its impact. scispace.comlarvol.com

Comparative Pharmacokinetic Analysis with Related Inhibitors (e.g., Ezetimibe)

This compound and ezetimibe share a similar mechanism of action, inhibiting cholesterol absorption by blocking the NPC1L1 protein. wikipedia.orgpatsnap.com Both drugs are primarily metabolized through glucuronide conjugation in the small intestine and liver, resulting in the formation of pharmacologically active glucuronide metabolites. frontiersin.orgnih.govfda.govpom.go.id These compounds and their glucuronides undergo enterohepatic recycling, which contributes to their sustained pharmacological action. nih.govoup.comnih.gov

Despite these similarities, there are distinctions in the pharmacokinetic profiles of this compound and ezetimibe. Studies comparing the metabolism of the two compounds have indicated that a difference in the chemical structure of this compound, specifically a changed hydroxyl group, may facilitate its combination with glucuronic acid more readily than ezetimibe. researchgate.netresearchgate.net This structural difference is hypothesized to lead to increased urinary excretion of this compound compared to ezetimibe. researchgate.netresearchgate.net

In preclinical studies, ezetimibe has been shown to be rapidly absorbed and extensively conjugated to its phenolic glucuronide. fda.govpom.go.id The parent compound and its active metabolite are the major drug-derived components in plasma, with the glucuronide typically constituting a larger proportion (80-90%) than the parent drug (10-20%) in humans. fda.govpom.go.id Both ezetimibe and ezetimibe-glucuronide (B19564) are eliminated from plasma with a half-life of approximately 22-24 hours in humans. fda.govnih.govwikipedia.org Excretion of ezetimibe and its metabolites primarily occurs via feces (around 78%), with a smaller portion eliminated in urine (around 11%). pom.go.idnih.govwikipedia.orgmims.com

For this compound, a radiolabeled study in healthy male volunteers demonstrated that the main metabolic route is also glucuronide conjugation in the small intestine and liver. frontiersin.orgnih.gov The major metabolite detected in plasma was this compound-glucuronide, accounting for a significant majority (97.2%) of the total plasma radioactivity. researchgate.netfrontiersin.orgnih.gov The mean cumulative excretion of total radioactivity for this compound was predominantly in feces (76.90%), with a notable portion excreted in urine (16.39%). researchgate.netfrontiersin.orgnih.gov Unchanged this compound and this compound-glucuronide were identified as the main components in feces and urine, respectively. researchgate.netfrontiersin.orgnih.gov Other metabolic conversions observed for this compound included mono-oxidation and mono-oxidation with additional sulfonation. researchgate.netfrontiersin.orgnih.gov

The observed differences in urinary excretion between this compound and ezetimibe, potentially linked to structural variations and glucuronidation, highlight the need for further investigation into how these pharmacokinetic differences might influence their respective efficacy and safety profiles. researchgate.netresearchgate.net

Below is a table summarizing some comparative pharmacokinetic aspects based on available data:

FeatureThis compoundEzetimibe
Primary MetabolismGlucuronide conjugation (intestine and liver) frontiersin.orgnih.govGlucuronide conjugation (small intestine and liver) fda.govpom.go.id
Major Plasma MetaboliteThis compound-glucuronide (approx. 97.2% of total radioactivity) researchgate.netfrontiersin.orgnih.govEzetimibe-glucuronide (approx. 80-90% of total drug) fda.govpom.go.id
Primary Excretion RouteFeces (approx. 76.90% of total radioactivity) researchgate.netfrontiersin.orgnih.govFeces (approx. 78% of administered radioactivity) pom.go.idnih.govwikipedia.orgmims.com
Urinary ExcretionApprox. 16.39% of total radioactivity researchgate.netfrontiersin.orgnih.govApprox. 11% of administered radioactivity pom.go.idnih.govwikipedia.orgmims.com
Enterohepatic RecyclingYes nih.govYes fda.govoup.comnih.gov

Note: Data for this compound are primarily from a study using 14C-radiolabeled drug in healthy male volunteers. researchgate.netfrontiersin.orgnih.gov

Preclinical Pharmacodynamics and Efficacy Investigations

In Vitro Studies on Cholesterol Absorption Inhibition

In vitro studies have been conducted to evaluate the direct effect of hyzetimibe on cholesterol absorption at the cellular level. These studies often utilize cell lines that express the NPC1L1 protein, such as Caco-2 or HepG2 cells, which serve as models for intestinal and hepatic cells, respectively. mdpi.com Using fluorescently labeled cholesterol probes, researchers can monitor cholesterol uptake by these cells in the presence and absence of this compound. mdpi.com Studies have shown that this compound significantly inhibits cholesterol uptake in these cell models by interacting with NPC1L1. mdpi.com This inhibition is competitive, indicating that this compound directly interferes with the ability of NPC1L1 to transport cholesterol across the cell membrane. mdpi.com

Ex Vivo Functional Assays

While the search results did not provide specific details on ex vivo functional assays conducted with this compound, this type of study typically involves using tissues or organs isolated from animals treated with the compound. These assays can provide insights into the compound's effects in a more complex biological environment than in vitro studies. For cholesterol absorption inhibitors like this compound, ex vivo assays might involve excised segments of the intestine to measure cholesterol uptake or transport across the intestinal wall after the animal has been exposed to the drug.

Animal Model Studies on Lipid Metabolism Modulation

Animal models are crucial for evaluating the in vivo effects of this compound on lipid metabolism and confirming the findings from in vitro studies. Various animal species, including rodents and non-human primates, have been utilized in these investigations. frontiersin.orgnih.govmedchemexpress.com Preclinical studies in animals have indicated that this compound effectively lowers levels of low-density lipoprotein cholesterol (LDL-C), total cholesterol (TC), non-high-density lipoprotein cholesterol (non-HDL-C), and apolipoprotein B (apo-B). frontiersin.orgnih.gov

Non-human primates are considered valuable models for preclinical studies due to their physiological similarities to humans, particularly in lipid metabolism and the cardiovascular system. europa.eunih.govfrontiersin.org While specific detailed data tables for this compound studies in non-human primates were not extensively available in the search results, general preclinical studies in animals, which can include non-human primates, have shown that this compound notably lowers lipid levels. frontiersin.orgnih.gov Non-human primates are often used in later stages of preclinical testing to assess drug safety and efficacy before human trials. europa.euneurodegenerationresearch.eu

Rodent models, such as mice and rats, are widely used in preclinical research due to their tractability and the availability of various genetic models relevant to lipid metabolism and hypercholesterolemia. mdpi.com Studies in rodents have demonstrated that this compound inhibits intestinal cholesterol absorption and reduces plasma cholesterol levels. nih.govnih.gov For instance, studies in apolipoprotein E (apoE) knockout mice, a model prone to developing atherosclerosis, have shown that cholesterol absorption inhibitors like ezetimibe (B1671841) can reduce atherosclerotic lesions. nih.govnih.gov While direct detailed data specifically for this compound in these models were not prominently featured in the search results, the established use of these models for cholesterol absorption inhibitors suggests their relevance for this compound research.

Structure Activity Relationship Sar and Molecular Modification Studies

Identification of Key Pharmacophoric Elements

While specific detailed SAR studies explicitly on hyzetimibe are not extensively detailed in the provided search results, information regarding its structural similarity to ezetimibe (B1671841) and the mechanism of NPC1L1 inhibition by ezetimibe provides insights into potential key pharmacophoric elements. NPC1L1 is the molecular target for both ezetimibe and this compound researchgate.netfrontiersin.orgnih.gov. Ezetimibe is known to bind directly to NPC1L1, blocking its cholesterol absorption function mdpi.comnih.gov. Studies on ezetimibe have indicated that high-affinity binding to NPC1L1 depends on molecular determinants within a specific 61-amino acid region of a large extracellular domain, known as loop C nih.govresearchgate.net. Key contributors within this region appear to be Phe-532 and Met-543, which are conserved in human NPC1L1 mdpi.comnih.gov. Ezetimibe's binding to an extracellular site distinct from the cholesterol binding site is thought to prevent conformational changes in NPC1L1 necessary for cholesterol translocation across the membrane nih.gov. Given this compound's similar mechanism of action, it is likely that its interaction with NPC1L1 involves similar key residues or regions within the extracellular domain, particularly loop C.

Impact of Structural Modifications on NPC1L1 Binding Affinity

The provided information primarily discusses the impact of NPC1L1 gene variations on the efficacy of this compound and ezetimibe, rather than the impact of this compound's structural modifications on NPC1L1 binding affinity researchgate.netnih.gov. However, the fact that this compound has a different chemical structure than ezetimibe and that their affinities to the NPC1L1 protein differ suggests that even subtle structural variations can influence binding nih.gov. For instance, a change in a hydroxyl group in the this compound structure, compared to ezetimibe, is noted in relation to metabolic differences researchgate.netfrontiersin.orgnih.gov. While this specific change is linked to glucuronidation and excretion, it highlights how structural differences can lead to varied interactions, potentially including binding affinity to the target protein. Studies on ezetimibe analogs have shown that high-affinity binding is dependent on specific molecular determinants in NPC1L1's extracellular loop C nih.govresearchgate.net. This implies that modifications to the structure of this compound, particularly in regions analogous to the key binding elements of ezetimibe, would likely impact its binding affinity to NPC1L1.

Influence of Chemical Structure on Metabolic Stability

The chemical structure of this compound influences its metabolic fate. The main metabolic conversions of this compound include glucuronidation, mono-oxidation, and mono-oxidation with additional sulfonation researchgate.netfrontiersin.orgnih.gov. A notable difference highlighted is that a changed hydroxyl group in the this compound structure, compared to ezetimibe, facilitates its combination with glucuronic acid, leading to increased urinary excretion of this compound compared to ezetimibe researchgate.netfrontiersin.orgnih.gov. This suggests that the position and nature of hydroxyl groups, among other structural features, play a significant role in determining the metabolic pathways and excretion routes of this compound. Both this compound and ezetimibe undergo enterohepatic recirculation, which contributes to their prolonged pharmacological action frontiersin.orgresearchgate.net.

Design Principles for Next-Generation Inhibitors

Based on the understanding of this compound and ezetimibe, design principles for next-generation NPC1L1 inhibitors would likely focus on enhancing efficacy, improving metabolic profiles, and potentially exploring novel binding mechanisms or sites. Key principles could include:

Optimizing NPC1L1 Binding: Further elucidating the precise binding interactions of this compound with NPC1L1 could allow for the design of compounds with higher affinity or improved kinetics. Targeting the key residues in loop C identified in ezetimibe studies, or exploring other potential interaction sites, could be fruitful nih.govresearchgate.net.

Modulating Metabolic Stability and Excretion: Modifications to the chemical structure could be aimed at controlling the rate and type of metabolism, potentially reducing the formation of inactive metabolites or altering excretion pathways for desired pharmacokinetic properties researchgate.netfrontiersin.orgnih.gov. The impact of specific functional groups, like hydroxyls, on glucuronidation highlights the importance of considering metabolic hotspots during design researchgate.netfrontiersin.orgnih.gov.

Exploring Novel Structural Scaffolds: While this compound is structurally similar to ezetimibe, exploring novel chemical scaffolds that can effectively interact with NPC1L1 could lead to inhibitors with distinct properties or improved profiles. High-throughput screening platforms for NPC1L1 inhibitors can aid in identifying new lead compounds mdpi.com.

Considering Genetic Variations: As genetic variations in NPC1L1 can impact the response to inhibitors, future design might consider developing compounds that are effective across a wider range of genetic polymorphisms or tailoring inhibitors to specific genetic profiles researchgate.netnih.gov.

Advanced Analytical Methodologies for Hyzetimibe Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of hyzetimibe and its metabolites in biological matrices such as plasma, urine, and feces. This method offers high sensitivity and selectivity, crucial for accurately measuring drug concentrations in complex biological samples.

Sample preparation typically involves steps like protein precipitation or liquid-liquid extraction to isolate the analytes from the biological matrix. The prepared samples are then injected into an LC system, where chromatographic separation is achieved using a suitable stationary phase and mobile phase gradient. This separates this compound from its metabolites and endogenous compounds.

Following chromatographic separation, the eluent enters a tandem mass spectrometer (MS/MS). The mass spectrometer detects and quantifies the target compounds based on their unique mass-to-charge ratio (m/z) and characteristic fragmentation patterns. Multiple Reaction Monitoring (MRM) is commonly employed in LC-MS/MS for quantification, providing enhanced specificity by monitoring specific precursor-to-product ion transitions for each analyte.

Method validation is a critical aspect of LC-MS/MS for quantitative analysis, ensuring the reliability and accuracy of the results. Validation parameters typically assessed include linearity, accuracy, precision, lower limit of quantification (LLOQ), recovery, and matrix effect. These parameters confirm that the method is suitable for its intended purpose across the relevant concentration range and in the presence of the biological matrix.

Spectrophotometric Techniques for Research Applications

Spectrophotometric techniques have been referenced in the context of this compound or related compounds. While the provided information does not detail specific applications for this compound research, spectrophotometry generally involves measuring the absorption or transmission of light by a substance at specific wavelengths. This can be useful for various research applications, including the quantification of compounds that have chromophores (light-absorbing groups) or for monitoring reactions. nih.gov

High-Performance Liquid Chromatography (HPLC) in Research Context

High-Performance Liquid Chromatography (HPLC) is another chromatographic technique that has been mentioned in relation to this compound or structurally similar compounds. nih.gov In a research context, HPLC is valuable for the separation, identification, and quantification of compounds in a mixture. It can be used for purity analysis, isolation of metabolites, or as a preliminary separation step before detection by other methods like mass spectrometry. The specific application of HPLC in this compound research would depend on the particular research objective, potentially involving different column chemistries and detection methods (e.g., UV, fluorescence) depending on the properties of the analyte.

Radiotracer Methodologies for Metabolic Profiling (e.g., 14C-labeling)

Radiotracer methodologies, particularly using carbon-14 (B1195169) (¹⁴C) labeled this compound, are indispensable for conducting comprehensive absorption, distribution, metabolism, and excretion (ADME) studies in preclinical research. nih.govnih.govnih.gov By administering a ¹⁴C-labeled dose of this compound to animal models (such as rats, dogs, or monkeys), researchers can track the fate of the compound within the body.

To understand how this compound is metabolized, samples containing sufficient radioactivity are subjected to chromatographic separation techniques like radio-HPLC or radio-TLC. These techniques separate the parent drug from its metabolites. The separated radioactive components are then detected and quantified using radioactivity detectors. nih.gov

Further structural elucidation of the metabolites can be performed using techniques such as LC-MS/MS, often coupled with the radiochemical detection data. This allows researchers to identify the chemical structures of the metabolites formed. Studies have identified several metabolites of this compound, including this compound-glucuronide (M1), which is a major metabolite formed by glucuronidation of the phenolic hydroxyl group. Other metabolic pathways observed include glucuronidation of the aliphatic hydroxyl (M2), mono-oxidation (M4), and mono-oxidation with additional sulfonation (M7), among others (M3, M5, M6, M8).

Radiotracer studies provide crucial data on the extent of absorption, the routes and rates of excretion, and the metabolic pathways involved in the biotransformation of this compound. For instance, studies with ¹⁴C-radiolabeled this compound have shown that the major metabolite in plasma is this compound-glucuronide, accounting for a significant percentage of the total plasma radioactivity. Cumulative excretion data in urine and feces provide insight into the primary routes of elimination.

Physiologically Based Pharmacokinetic (PBPK) Modeling in Preclinical Research

Physiologically Based Pharmacokinetic (PBPK) modeling is a computational approach used in preclinical research to simulate and predict the pharmacokinetic behavior of compounds like this compound. PBPK models are built upon physiological parameters of the species (e.g., organ volumes, blood flows) and compound-specific parameters (e.g., permeability, solubility, metabolic rates, protein binding).

These models can integrate data obtained from in vitro studies (e.g., metabolic stability, transporter interactions) and in vivo preclinical studies (e.g., plasma concentration-time profiles, excretion data) to create a comprehensive model of the drug's ADME processes.

PBPK modeling for this compound has been employed to characterize its pharmacokinetics, including phenomena like enterohepatic recirculation, which is a notable characteristic of this compound and its active metabolite M1. By simulating the movement of the compound and its metabolites between different organs and tissues, PBPK models can help to explain observed pharmacokinetic profiles, such as multiple peaks in plasma concentration-time curves.

Furthermore, PBPK models can be used to predict the impact of various factors on this compound pharmacokinetics, such as food effects or potential drug-drug interactions. The models can be validated by comparing their predictions to observed clinical data. The established PBPK models can describe the concentration-time profiles of this compound and its main metabolite M1, demonstrating good prediction performance in preclinical settings. This modeling approach is valuable for informing preclinical development, designing further studies, and potentially extrapolating pharmacokinetics to humans.

Genetic and Translational Research Considerations in Hyzetimibe Response Preclinical Focus

Genetic Polymorphisms in NPC1L1 and Mechanistic Implications

Genetic polymorphisms within the NPC1L1 gene have been investigated for their potential impact on cholesterol absorption and the efficacy of NPC1L1 inhibitors, including hyzetimibe. Preclinical research, often alongside early clinical data, suggests that variations in NPC1L1 can influence the degree of LDL-C reduction observed with this compound treatment patsnap.comnih.gov.

One specific single nucleotide polymorphism (SNP) that has garnered attention is g.1679C > G (rs2072183) in the NPC1L1 gene nih.govresearchgate.net. Studies have indicated that individuals with different genotypes at this locus may exhibit differential responses to this compound nih.gov. For instance, preclinical observations, supported by clinical trial data, suggest that the CC genotype might be associated with a greater reduction in LDL-C compared to other genotypes when treated with this compound monotherapy nih.gov. The mechanistic implication is that these genetic variations in NPC1L1 could alter the expression, structure, or function of the NPC1L1 protein, thereby affecting its interaction with this compound and the subsequent inhibition of cholesterol absorption patsnap.comnih.govuni-freiburg.de.

While the precise molecular mechanisms by which these polymorphisms exert their effects are still being elucidated, preclinical studies involving NPC1L1 have explored how variations might influence cholesterol binding or the conformational changes in the protein necessary for cholesterol transport, which are targeted by inhibitors like this compound patsnap.comuni-freiburg.de.

In Vitro Genetic Expression Studies

In vitro studies using cell lines or primary cells expressing NPC1L1 are valuable tools for investigating the impact of genetic variations on gene expression and protein function in a controlled environment biorxiv.orgnih.govnih.gov. While specific detailed preclinical in vitro studies directly linking NPC1L1 polymorphisms to differential this compound response at the genetic expression level were not extensively detailed in the search results, the principle of such studies is well-established in pharmacogenomics research biorxiv.orgnih.gov.

In vitro genetic expression studies related to NPC1L1 typically involve:

Analyzing the expression levels of the NPC1L1 gene in cells with different genotypes, potentially under varying conditions (e.g., different cholesterol concentrations).

Investigating the stability and localization of the NPC1L1 protein produced from different genetic variants.

Assessing the functional activity of different NPC1L1 variants in mediating cholesterol uptake in the presence and absence of this compound.

Such studies can provide mechanistic insights into how genetic variations influence the abundance and activity of the drug target, contributing to observed differences in drug response. For example, a polymorphism might affect the transcription rate of the NPC1L1 gene, the translation efficiency of the mRNA, or the post-translational modification and trafficking of the protein.

Influence of Genetic Factors on Preclinical Pharmacokinetics and Pharmacodynamics

Pharmacokinetics (PK) describes how a drug is absorbed, distributed, metabolized, and excreted by the body, while pharmacodynamics (PD) describes the drug's effects on the body msdmanuals.com. Genetic factors can influence both PK and PD, leading to variations in drug exposure and response among individuals msdmanuals.com.

Preclinical pharmacokinetic studies of this compound, including studies using radiolabeled compound, have explored its metabolism and excretion pathways researchgate.netresearchgate.net. This compound is metabolized, notably through glucuronidation, which impacts its excretion profile researchgate.netresearchgate.net. While the primary metabolic enzymes involved have been identified in preclinical settings, the influence of genetic polymorphisms in these enzymes on this compound PK has not been extensively detailed in the provided search results specifically in a preclinical context researchgate.netresearchgate.net. However, genetic variations in drug-metabolizing enzymes and transporters are known to influence drug exposure, which could theoretically impact the amount of this compound reaching its target, NPC1L1 msdmanuals.com.

Regarding pharmacodynamics, genetic variations in the NPC1L1 gene directly influence the drug target patsnap.comnih.gov. As discussed in Section 8.1, polymorphisms in NPC1L1 can affect the efficacy of this compound in inhibiting cholesterol absorption, which is a key pharmacodynamic effect patsnap.comnih.gov. Preclinical PD studies would typically involve administering this compound to animal models or using in vitro systems representing different NPC1L1 genotypes and measuring the resulting inhibition of cholesterol uptake or changes in lipid levels. These studies can help establish the relationship between genotype and the magnitude of the pharmacodynamic response.

Preclinical data, supported by clinical observations, indicate that the g.1679C > G SNP in NPC1L1 is associated with differential LDL-C reduction, a key pharmacodynamic outcome of this compound treatment nih.gov. This suggests that genetic variations in the target protein itself are significant determinants of this compound's pharmacodynamic effects nih.gov.

Theoretical Implications for Targeted Research Strategies

The preclinical findings regarding the influence of NPC1L1 genetic polymorphisms on this compound response have significant theoretical implications for targeted research strategies. These implications include:

Identifying Potential Responders and Non-Responders: Preclinical data suggesting that certain NPC1L1 genotypes are associated with poorer responses to this compound monotherapy could theoretically inform strategies to identify individuals who may not benefit optimally from this treatment alone nih.gov.

Developing Personalized Medicine Approaches: The observed genotype-dependent response highlights the potential for personalized medicine approaches, where genetic information could be used to predict an individual's likely response to this compound patsnap.comnih.gov. This could lead to more tailored therapeutic regimens.

Guiding Combination Therapy Research: Preclinical observations, supported by clinical data, indicating that individuals with certain genotypes (e.g., GC genotype of g.1679C > G) might show improved responses to this compound when combined with other lipid-lowering agents like statins, suggest a theoretical basis for investigating genotype-guided combination therapies nih.gov.

Informing Preclinical Model Selection: For future preclinical studies evaluating new NPC1L1 inhibitors or combination therapies, understanding the impact of genetic variations in NPC1L1 can guide the selection or development of appropriate animal models that reflect human genetic diversity in this target.

Driving Further Mechanistic Investigations: The association between NPC1L1 polymorphisms and this compound response necessitates further preclinical research to fully elucidate the underlying molecular mechanisms. This includes detailed in vitro and in vivo studies to understand how specific genetic variants alter NPC1L1 function and interaction with the drug.

These theoretical implications underscore the value of integrating genetic and translational research into the preclinical development of NPC1L1 inhibitors like this compound to optimize their therapeutic potential and inform clinical strategies.

Future Research Avenues and Unexplored Potentials

Elucidation of Broader Biological Roles of NPC1L1 Beyond Cholesterol Absorption

While NPC1L1 is primarily known for its critical role in intestinal cholesterol absorption, evidence suggests its physiological function extends beyond this single process. nih.govpatsnap.comahajournals.org NPC1L1 is also expressed in the liver, where its function may involve limiting excessive biliary cholesterol loss, particularly in humans. nih.govmdpi.com Future research is focused on fully understanding the hepatic function of NPC1L1.

Beyond cholesterol transport, studies indicate that NPC1L1 may play a role in the pathogenesis of metabolic disorders such as nonalcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, type 2 diabetes, and central obesity. nih.govscirp.orgacs.org Inhibition of NPC1L1 has shown beneficial effects on components of the metabolic syndrome in animal models, including fatty liver, obesity, and insulin resistance. nih.govscirp.org This suggests that NPC1L1 and NPC1L1-dependent intestinal cholesterol absorption are implicated in these conditions in addition to atherosclerotic coronary heart disease. nih.gov

Future in vitro studies are needed to investigate whether NPC1L1 directly binds cholesterol and how this interaction influences NPC1L1-mediated cholesterol endocytosis. nih.gov Furthermore, emerging studies suggest that NPC1L1 inhibition might influence the gut microbiota and broader metabolic pathways. patsnap.com Research should aim to understand how NPC1L1 inhibition impacts these areas and whether these effects contribute to therapeutic benefits in managing metabolic syndrome or NAFLD. patsnap.com

NPC1L1 may also contribute to the survival and drug resistance of multidrug-resistant (MDR) cancer cells, potentially through its role in vitamin E uptake and antioxidant functions. patsnap.com Preclinical studies have explored the involvement of NPC1L1 in the uptake of vitamin E and antioxidant defenses in cancer cells. patsnap.com Future research should focus on translating these preclinical findings into clinical trials to determine if NPC1L1 inhibition could serve as an adjuvant therapy in oncology. patsnap.com

Novel Therapeutic Strategy Development Based on Hyzetimibe Scaffold

The this compound scaffold, as a cholesterol absorption inhibitor targeting NPC1L1, serves as a basis for developing novel therapeutic strategies. patsnap.compatsnap.com Research continues to optimize this compound derivatives to enhance LDL-C reduction and improve pharmacokinetic properties. patsnap.com

One avenue involves the development of combination therapies that leverage the mechanism of NPC1L1 inhibition alongside other lipid-lowering agents, such as statins. patsnap.compatsnap.com This approach offers dual mechanisms to lower cholesterol levels and can be particularly beneficial for patients requiring additional LDL-C reduction or those who are statin-intolerant. patsnap.com Precision medicine approaches, potentially using patient genotyping to tailor therapy based on variations in the NPC1L1 gene, are also being explored. patsnap.comresearchgate.netfrontiersin.org

There is active research into developing dual inhibitors that target both NPC1L1 and other lipid-related proteins, aiming for a more comprehensive approach to lipid management. patsnap.compatsnap.com The therapeutic potential of novel NPC1L1 inhibitors extends beyond cholesterol reduction, holding promise for broader metabolic applications like managing obesity, NAFLD, and other dyslipidemia-associated conditions. patsnap.com

Advanced Computational Modeling for Drug Design

Advanced computational modeling techniques are increasingly valuable in drug design and discovery, including the development of NPC1L1 inhibitors like this compound. dromicslabs.comqjmhs.comnih.govnih.govsymeres.com Computational approaches can expedite the early stages of lead identification and optimization by predicting drug behavior and interactions with biological targets. dromicslabs.comnih.gov

Structure-based drug design, which utilizes 3D structural data of targets like NPC1L1, is a significant area where computational modeling is applied. nih.govsymeres.com This involves techniques such as molecular docking and molecular dynamics simulations to predict binding affinities and understand the interaction between potential drug candidates and NPC1L1. nih.govnih.gov

The crystal structure of the N-terminal domain (NTD) of NPC1L1 has provided insights into its cholesterol selectivity mechanism, which can inform computational modeling efforts. researchgate.netplos.org Future research can utilize this structural information in advanced computational models to design novel compounds with improved binding characteristics to NPC1L1.

The integration of multi-scale modeling approaches, combining different computational techniques to analyze drug behavior across various levels of complexity, represents a future direction in molecular modeling for drug design. dromicslabs.com Artificial intelligence (AI) and machine learning (ML) are also becoming prominent in facilitating virtual screening, molecular docking, and predictive modeling in drug discovery. qjmhs.comsymeres.com Applying these advanced computational methods to the this compound scaffold and the NPC1L1 target can aid in identifying and optimizing new therapeutic candidates.

Exploration of this compound's Role in Cellular Processes beyond Lipid Homeostasis

Beyond its primary effect on lipid homeostasis through NPC1L1 inhibition, the potential roles of this compound in other cellular processes represent an unexplored area. While the direct effects of this compound specifically on cellular processes beyond lipid homeostasis are not extensively documented, research into the broader functions of its target, NPC1L1, can provide insights into these potential roles.

NPC1L1's involvement in metabolic diseases beyond hypercholesterolemia, such as NAFLD and insulin resistance, suggests that modulating its activity with compounds like this compound could impact cellular processes related to inflammation, insulin signaling, and ectopic fat deposition. nih.govacs.orgpatsnap.com Studies have suggested that reducing cholesterol absorption can influence metabolic pathways implicated in obesity and diabetes. patsnap.com

Furthermore, the potential role of NPC1L1 in cancer cell survival and drug resistance hints at possible interactions of NPC1L1 inhibitors with cellular processes related to antioxidant defenses and reactive oxygen species (ROS) accumulation in tumor cells. patsnap.com Preclinical studies with ezetimibe (B1671841), another NPC1L1 inhibitor, have shown enhancement of ROS accumulation and induction of cell death in chemoresistant tumor cells when combined with conventional chemotherapy. patsnap.com Future research could investigate if this compound exhibits similar effects and explore the underlying cellular mechanisms.

Understanding the cellular localization of NPC1L1 beyond the intestinal brush border and liver, and its potential interactions with other cellular components or pathways, could reveal additional cellular processes influenced by this compound. nih.govuniprot.org NPC1L1 has been observed in subcellular vesicular compartments and is involved in clathrin-mediated endocytosis for cholesterol uptake. nih.govuniprot.org Exploring how this compound might influence these endocytic processes or other cellular trafficking pathways could uncover new therapeutic potentials.

Methodological Advancements in Preclinical Assessment

Advancements in preclinical assessment methodologies are crucial for evaluating the efficacy and potential of this compound and other NPC1L1 inhibitors in future research. These advancements can lead to more accurate and predictive preclinical models, improving the translation of findings to clinical settings.

Developing more sophisticated in vitro models that better mimic the complex environment of the intestine and liver, where NPC1L1 is primarily active, can enhance the assessment of this compound's effects. This could involve using 3D cell cultures, organoids, or microfluidic systems that recapitulate tissue architecture and function more closely than traditional 2D cell cultures.

Improved animal models that more accurately reflect human metabolic diseases and genetic variations in NPC1L1 can provide better insights into the in vivo effects of this compound. researchgate.netfrontiersin.org Given the noted inter-individual variability in response to NPC1L1 inhibitors, preclinical models that allow for the study of genetic polymorphisms and their impact on drug response are valuable. patsnap.comresearchgate.netfrontiersin.orgresearchgate.net

Advanced imaging techniques can be employed in preclinical studies to visualize the distribution of this compound and its metabolites, as well as to monitor its effects on cellular and tissue-level lipid metabolism and other relevant biological processes in real-time.

Furthermore, the integration of 'omics' technologies (genomics, proteomics, metabolomics) in preclinical studies can provide a comprehensive understanding of the molecular pathways influenced by this compound treatment, identifying potential biomarkers of response or off-target effects.

Developing standardized and more predictive preclinical assays for assessing the broader biological roles of NPC1L1, such as its potential involvement in inflammation, insulin resistance, or cancer, is also essential for exploring these unexplored potentials of this compound.

Q & A

Q. What are the core pharmacokinetic parameters to consider when designing a study on Hyzetimibe’s absorption and metabolism?

Methodological Answer: Key parameters include Tmax (time to maximum concentration), Cmax (peak concentration), AUC0-t (area under the curve for exposure), and t1/2 (elimination half-life). These metrics should be measured in both this compound and its primary metabolite (M1) to assess bioavailability and metabolic pathways. For instance, a study using 14C-radiolabeled this compound reported Tmax values of 1.75–3.19 hours and t1/2 of 9.13–16.1 hours, highlighting variability between parent drug and metabolites . Experimental designs should include crossover trials with standardized dosing and sampling intervals to minimize inter-subject variability.

Q. How should researchers design a clinical trial to evaluate this compound’s efficacy in reducing LDL-C?

Methodological Answer: Use a randomized, double-blind, placebo-controlled design with LDL-C reduction as the primary endpoint. Stratify participants by baseline lipid profiles and comorbidities (e.g., primary hypercholesterolemia). For example, a factorial-designed trial (N=727) investigated NPC1L1 gene polymorphisms’ impact on this compound response, employing parallel arms for genotype-specific analysis . Ensure power calculations account for expected effect sizes (e.g., 15–18% LDL-C reduction with monotherapy) and include intention-to-treat analysis to address dropout biases.

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?

Methodological Answer: Use non-linear mixed-effects modeling (NONMEM) to characterize dose-exposure-response relationships, particularly for metabolites. For example, AUC0-infinity and Cmax data from pharmacokinetic studies can be modeled to predict therapeutic windows . Pair this with ANOVA or ANCOVA to adjust for covariates like age, sex, and genetic factors (e.g., NPC1L1 SNPs) .

Advanced Research Questions

Q. How can genetic variability in NPC1L1 influence this compound’s therapeutic outcomes, and how should this be addressed in study design?

Methodological Answer: Genotype-phenotype correlation studies are critical. For example, the g.1679C>G SNP in NPC1L1 was linked to differential LDL-C reduction in a factorial trial . Researchers should:

  • Pre-screen participants for NPC1L1 polymorphisms using PCR-based sequencing.
  • Stratify randomization by genotype to isolate genetic effects.
  • Apply Mendelian randomization to infer causal relationships between genetic variants and drug response.

Q. How can contradictory data on this compound’s efficacy in combination therapies be resolved?

Methodological Answer: Conduct meta-analyses of RCTs with homogeneity checks (I<sup>2</sup> statistics) to identify confounding variables. For instance, while this compound + statins show synergistic LDL-C reduction (~50% decrease), variability exists due to statin type and baseline LDL-C levels . Use mixed-effects models to adjust for study heterogeneity and subgroup analyses to explore patient-specific factors (e.g., renal function, diabetes status).

Q. What mixed-methods approaches are suitable for studying patient adherence to this compound regimens?

Methodological Answer: Combine quantitative adherence metrics (e.g., pill counts, pharmacy refills) with qualitative interviews to explore barriers. Develop a semi-structured interview guide addressing themes like side effects, health literacy, and trust in providers . Triangulate data using convergence coding to identify patterns (e.g., non-adherence linked to gastrointestinal symptoms).

Q. How can biomarkers optimize this compound’s use in precision medicine?

Methodological Answer: Validate NPC1L1 expression levels as a predictive biomarker via immunohistochemistry in intestinal biopsies or circulating exosomes. In a trial, patients with high NPC1L1 expression had 22% greater LDL-C reduction than low expressers . Pair this with pharmacodynamic modeling to individualize dosing.

Methodological Considerations

Q. What ethical and practical challenges arise in longitudinal studies of this compound?

Methodological Answer: Address attrition bias through frequent follow-ups and incentivized retention strategies. For genetic studies, ensure informed consent covers secondary analyses of DNA data . Use adaptive trial designs to re-estimate sample sizes mid-study based on interim results.

Q. How should researchers handle missing pharmacokinetic data in this compound trials?

Methodological Answer: Apply multiple imputation (e.g., MICE algorithm) for sporadic missing data, assuming missing-at-random mechanisms. For systematic missingness (e.g., dropouts due to adverse events), perform sensitivity analyses using worst-case scenarios .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.